1-Amino-1-(3-chlorophenyl)propan-2-OL

Description

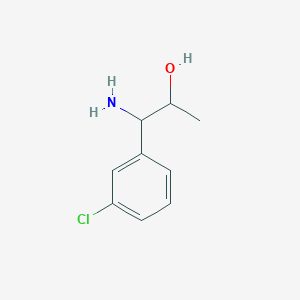

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-amino-1-(3-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 |

InChI Key |

MZZURCGUMUSESO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)N)O |

Origin of Product |

United States |

Advanced Stereochemical Investigations of 1 Amino 1 3 Chlorophenyl Propan 2 Ol

Analysis of Stereoisomerism and Chiral Centers within the 1-Amino-1-(3-chlorophenyl)propan-2-OL Structure

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C1 and C2 positions of the propanol (B110389) backbone.

C1: This carbon is attached to an amino group (-NH2), a 3-chlorophenyl group, a hydrogen atom, and the rest of the propan-2-ol chain.

C2: This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom, and the C1 part of the molecule.

The presence of two distinct chiral centers means that the compound can exist as four possible stereoisomers. These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric. The four stereoisomers are designated by their absolute configurations (R/S) at each chiral center: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

The relative orientation of the amino and hydroxyl groups defines the diastereomeric relationship. When these two groups are on the same side in a Fischer projection, they are referred to as erythro isomers. When they are on opposite sides, they are known as threo isomers.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |

| Isomer 1 | R | R | Enantiomer of (1S, 2S) |

| Isomer 2 | S | S | Enantiomer of (1R, 2R) |

| Isomer 3 | R | S | Enantiomer of (1S, 2R) |

| Isomer 4 | S | R | Enantiomer of (1R, 2S) |

Methodologies for Absolute Configuration Determination

Determining the absolute configuration and enantiomeric purity of each stereoisomer requires sophisticated analytical techniques. While specific data for this compound is not available, the following methodologies are standard in the stereochemical analysis of analogous amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy is a powerful tool for determining the relative configuration of diastereomers. For determining the absolute configuration, chiral derivatizing agents (CDAs) are typically employed. These agents react with the amino and hydroxyl groups of the stereoisomers to form diastereomeric derivatives that exhibit distinct NMR spectra. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common CDA. The differences in the chemical shifts of the protons near the chiral centers in the resulting diastereomeric esters and amides can be used to deduce the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of amino alcohols. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of all four stereoisomers.

Polarimetry and Computational Predictions of Optical Rotation

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate light to an equal but opposite degree. While polarimetry can confirm the presence of a chiral substance and is used to determine enantiomeric excess, it does not, on its own, determine the absolute configuration. However, when combined with computational methods, such as time-dependent density functional theory (TD-DFT), the optical rotation can be predicted for a given absolute configuration. By comparing the predicted and experimentally measured optical rotation, the absolute configuration can be assigned.

X-ray Crystallography of Chiral Derivatives (if applicable to related compounds)

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms. For amino alcohols, it is often necessary to form a crystalline derivative with a known chiral auxiliary or a heavy atom to facilitate the determination of the absolute stereochemistry. Although no crystal structure for this compound is publicly available, this method remains a key tool for the unambiguous assignment of stereochemistry in related compounds.

Conformational Analysis and Energy Landscapes of Stereoisomers

The biological activity and physical properties of the stereoisomers of this compound are influenced by their preferred three-dimensional shapes or conformations. Conformational analysis involves identifying the stable conformers for each stereoisomer and determining their relative energies.

The rotation around the C1-C2 bond is of particular interest, as it dictates the spatial relationship between the 3-chlorophenyl, amino, hydroxyl, and methyl groups. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. Furthermore, steric hindrance between bulky groups and intramolecular hydrogen bonding between the amino and hydroxyl groups play a significant role in determining the lowest energy conformer.

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, are employed to model the potential energy surface of each stereoisomer. These calculations can predict the most stable conformations and the energy barriers between them, providing insight into the dynamic behavior of these molecules.

Mechanistic Organic Chemistry and Reactivity Studies of 1 Amino 1 3 Chlorophenyl Propan 2 Ol

Intrinsic Reactivity of Functional Groups (Amine, Hydroxyl, and Aryl Halide)

The reactivity of 1-Amino-1-(3-chlorophenyl)propan-2-ol is best understood by examining the characteristic reactions of each of its functional groups. The presence of a nucleophilic amine, a versatile hydroxyl group, and a substituted aromatic ring allows for a wide array of chemical modifications.

The primary amine group (-NH₂) is a key reactive center, characterized by its basicity and nucleophilicity due to the lone pair of electrons on the nitrogen atom. wikipedia.org This allows it to readily participate in several fundamental organic reactions.

Acylation: Primary and secondary amines react with acyl chlorides or acid anhydrides to form amides. wikipedia.org In the case of this compound, reaction with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetylated amide. This transformation, often carried out in the presence of a base to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. wikipedia.org The reaction of anhydrides with amino alcohols is a well-established method for forming amides. researchgate.net

Alkylation: The amine's nucleophilicity enables it to attack alkyl halides in a nucleophilic substitution reaction (S_N2), leading to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. wikipedia.orgmnstate.edu For instance, reaction with methyl iodide would initially produce the secondary amine, N-methyl-1-(3-chlorophenyl)propan-2-ol. With excess alkyl halide and a base, polyalkylation is a common outcome, potentially leading to the quaternary ammonium salt. mnstate.edu The methylation of primary amines can also be achieved reductively using formaldehyde (B43269) and a reducing agent like formic acid or through catalytic hydrogenation. googleapis.com

Table 1: Representative Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acylated amide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine / Quaternary Salt |

| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide |

The secondary hydroxyl (-OH) group is another versatile site for chemical modification, capable of acting as a nucleophile or being targeted for oxidation or elimination.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. evitachem.com This reaction is typically catalyzed by a strong acid and is reversible. The use of a more reactive acyl chloride or anhydride can drive the reaction to completion.

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The resulting product would be 2-amino-1-(3-chlorophenyl)propan-1-one. nih.gov The oxidation of a secondary alcohol to a ketone is a foundational reaction in organic synthesis.

Dehydration (Elimination): In the presence of a strong acid catalyst and heat, alcohols can undergo dehydration to form alkenes. mrcolechemistry.co.uk For this compound, this elimination reaction would likely yield 1-amino-1-(3-chlorophenyl)prop-1-ene as the major product due to the formation of a conjugated system with the phenyl ring.

Table 2: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Esterification | Acetic Anhydride | Acetate Ester |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Dehydration | Conc. H₂SO₄, Heat | Alkene |

The 3-chlorophenyl group is generally less reactive than the amine and hydroxyl functionalities. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. Nucleophilic aromatic substitution of the chloride is also challenging and typically requires harsh conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group ortho or para to the chlorine, which is not the case here. evitachem.com However, under specific catalytic conditions (e.g., Buchwald-Hartwig or Ullmann coupling), the C-Cl bond can be used to form new carbon-carbon or carbon-nitrogen bonds.

Exploration of Rearrangement Reactions and Degradation Pathways under Controlled Conditions

The structural arrangement of functional groups in this compound presents possibilities for molecular rearrangements and degradation under certain conditions.

Rearrangement Reactions: While specific rearrangement studies on this molecule are not widely documented, related structures containing amino and hydroxyl groups can undergo rearrangements. For example, rearrangements in amino-substituted heterocyclic systems are known to occur under thermal conditions, often involving nucleophilic attack and ring-opening/closing sequences. mdpi.com Aziridinium ion formation, by intramolecular nucleophilic attack of the amine onto the carbon bearing the hydroxyl group (after its protonation and departure as water), is a plausible intermediate that could lead to rearranged products.

Degradation Pathways: The degradation of amino alcohols can be initiated by thermal or oxidative stress. researchgate.net For this compound, potential degradation pathways could include:

Oxidative Degradation: In the presence of oxidants, degradation can occur, potentially leading to the formation of the corresponding ketone, 2-amino-1-(3-chlorophenyl)propan-1-one, followed by further C-C bond cleavage. nih.govresearchgate.net

Photochemical Degradation: Similar chlorinated alcohols can undergo photochemical oxidation, leading to cleavage of the carbon chain and formation of smaller organic acids and chloride ions. nih.gov The presence of the phenyl ring may influence the photochemical behavior.

Thermal Degradation: At elevated temperatures, amino alcohols can degrade through various pathways, including the formation of oxazolidinone structures, particularly in the presence of CO₂. researchgate.net

Kinetics and Thermodynamics of Key Transformation Steps

Quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively available in public literature. However, the outcomes can be inferred from general principles of organic chemistry.

Kinetics: The rates of reaction are highly dependent on the functional group involved.

Amine Reactions: Acylation and sulfonylation are typically fast reactions. Alkylation, proceeding via an S_N2 mechanism, will have its rate influenced by the concentration of both the amine and the alkyl halide, the nature of the leaving group, and steric hindrance. mnstate.edu

Hydroxyl Reactions: Esterification is an equilibrium process, and its rate is often enhanced by acid catalysts which protonate the carboxylic acid, making it a better electrophile. Oxidation rates depend heavily on the specific reagent used.

Thermodynamics:

Reactions like acylation are generally thermodynamically favorable, with the formation of a stable amide bond.

Esterification is a reversible reaction where the position of the equilibrium can be manipulated by controlling reaction conditions, such as removing water to drive the reaction towards the product.

Elimination reactions are favored at higher temperatures due to their positive entropy change (ΔS), as one molecule is converted into two or more.

Influence of Electronic and Steric Factors on Reaction Outcomes

The reactivity of this compound is a fine balance of electronic and steric influences from its constituent parts.

Electronic Factors:

The electron-withdrawing inductive effect of the 3-chlorophenyl group decreases the electron density on the benzylic carbon and slightly reduces the basicity of the primary amine compared to a simple alkyl amine.

The hydroxyl group's oxygen and the amine's nitrogen can engage in intramolecular hydrogen bonding, which can influence the conformation of the molecule and the reactivity of both groups. The hydroxyl group can also participate in proton transfer steps, potentially assisting in reactions at the amine center, as seen in related amino alcohol systems. rsc.org

The chlorine atom on the phenyl ring deactivates it towards electrophilic substitution.

Steric Factors:

The bulky 3-chlorophenyl group provides significant steric hindrance around the C1 carbon, which can affect the approach of nucleophiles or reagents to both the amine and the benzylic carbon.

Reactions at the secondary hydroxyl group are also subject to steric hindrance from the adjacent methyl and amino-substituted phenyl groups. This steric crowding can influence the relative rates of reaction at the amine versus the hydroxyl group when a reagent that can react with both is used. For example, a bulky acylating agent might react more slowly with the more hindered hydroxyl group.

Computational and Theoretical Chemistry Applications to 1 Amino 1 3 Chlorophenyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of a molecule's electronic structure, which in turn governs its physical and chemical behavior. For 1-Amino-1-(3-chlorophenyl)propan-2-ol, these calculations can elucidate its stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the electron density, DFT methods can find the structure corresponding to the lowest energy, or the global energy minimum, on the potential energy surface. For a molecule like this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.

In similar studies on related amino alcohols and chloro-substituted aromatic compounds, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been successfully employed to predict molecular geometries. nih.govnih.gov The optimized structure provides a foundational understanding of the molecule's shape and steric profile. The results of such an analysis for this compound would yield precise data on its structural parameters.

| Total Energy (Hartree) | The calculated total electronic energy of the molecule in its optimized state. | Allows for the comparison of the relative stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemical calculations for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would pinpoint the electron-rich (HOMO) and electron-poor (LUMO) regions, predicting its behavior in chemical reactions. Studies on analogous molecules have successfully used DFT to calculate these properties, which are essential for evaluating electronic properties. nih.gov

Table 2: Data from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red/Yellow: Regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen or nitrogen. These sites are susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), often located around hydrogen atoms attached to electronegative atoms. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would clearly visualize the reactive sites. It would likely show negative potential around the nitrogen of the amino group and the oxygen of the hydroxyl group, identifying them as centers of nucleophilicity. mdpi.com Positive potential would be expected on the hydrogen atoms of these groups, while the chlorophenyl ring would exhibit a more complex potential distribution due to the influence of the chlorine atom. This analysis provides a clear, intuitive guide to the molecule's reactivity. nih.gov

Vibrational Spectroscopic Analysis through Computational Modeling (FT-IR, FT-Raman)

Computational modeling provides a powerful means to analyze and interpret vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. By performing frequency calculations, typically using DFT methods, it is possible to predict the vibrational modes of a molecule. nih.gov Each calculated mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

These theoretical spectra for this compound can be compared with experimentally obtained spectra. researchgate.net This comparison is crucial for the accurate assignment of absorption bands to specific functional groups, a task that can be challenging in complex molecules due to the potential for overlapping signals. nih.gov The Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to quantify the contribution of individual bond stretches and angle bends to each vibrational mode.

Table 3: Predicted Vibrational Frequencies and Assignments

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3500–3300 |

| N-H (Amine) | Stretching | 3450–3300 |

| C-H (Aromatic) | Stretching | 3100–3000 |

| C-H (Aliphatic) | Stretching | 3000–2850 |

| C=C (Aromatic) | Stretching | 1600–1450 |

| N-H (Amine) | Bending (Scissoring) | 1650–1580 |

| C-O (Alcohol) | Stretching | 1260–1050 |

| C-N (Amine) | Stretching | 1250–1020 |

| C-Cl (Aryl Halide) | Stretching | 1100–800 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule at zero Kelvin, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of this compound in various environments, such as in a solvent or near a biological receptor.

A key application of MD is conformational sampling. The single bonds in this compound allow for rotation, meaning the molecule can exist in many different spatial arrangements or conformations. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers between them. Furthermore, MD is used to study intermolecular interactions, such as the formation of hydrogen bonds between the amino or hydroxyl groups of the molecule and surrounding water molecules, which is critical for understanding its solubility and behavior in aqueous solutions.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers the ability to model the entire course of a chemical reaction in silico. This involves identifying the most likely pathway a reaction will follow by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, this approach could be used to investigate its synthesis or its potential metabolic pathways. For instance, theoretical calculations could model the reduction of a precursor ketone to form the final amino alcohol product. By mapping the reaction pathway, researchers can gain insights into the reaction's feasibility, kinetics, and the structural features of the unstable transition state. Studies on the reaction mechanisms of other amino alcohols have shown that computational methods can reveal the explicit role of solvent molecules or other catalysts in facilitating steps like proton transfer. researchgate.net

Structure Based Derivatization and Analogue Synthesis of 1 Amino 1 3 Chlorophenyl Propan 2 Ol

Design and Synthesis of N-Substituted Derivatives of 1-Amino-1-(3-chlorophenyl)propan-2-OL

The primary amino group in this compound is a key target for derivatization to produce N-substituted analogues. Standard organic synthesis methods can be employed to introduce a wide variety of substituents, thereby modifying the compound's properties.

Common strategies for N-substitution include:

N-Alkylation: This involves reacting the primary amine with an alkyl halide. wikipedia.org However, this method can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, alternative methods are often preferred. masterorganicchemistry.comresearchgate.net

Reductive Amination: A more controlled and widely used method is reductive amination. organic-chemistry.orgyoutube.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120). organic-chemistry.orgyoutube.com For instance, reacting this compound with benzaldehyde (B42025) followed by reduction would yield the N-benzyl derivative. google.comgoogle.com

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. google.comgoogleapis.com For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. These amide derivatives can be stable final products or can be subsequently reduced using reagents like lithium aluminum hydride (LiAlH4) to afford the N-alkylated amine. orgsyn.org

Table 1: Examples of N-Substitution Reactions on Amino Alcohols

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K2CO3) | Secondary or Tertiary Amine | orgsyn.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | organic-chemistry.orgyoutube.com |

| N-Acylation | Acyl Chloride/Anhydride (B1165640) | Amide | google.com |

| Acylation-Reduction | 1. Acyl Chloride 2. LiAlH4 | Secondary Amine | orgsyn.org |

| Dimethylation | Formaldehyde (B43269), Formic Acid | Tertiary (Dimethyl) Amine | googleapis.com |

Modification of the Hydroxyl Group in this compound

The secondary hydroxyl group on the propanol (B110389) backbone is another key site for derivatization. Modification at this position can significantly alter the molecule's polarity and hydrogen-bonding capabilities.

Key modification strategies include:

O-Acylation (Esterification): The hydroxyl group can be converted into an ester by reacting it with an acyl halide or a carboxylic anhydride. nih.gov A significant challenge in the acylation of amino alcohols is achieving chemoselectivity, as the amino group is generally more nucleophilic than the hydroxyl group. nih.gov However, selective O-acylation can be achieved under acidic conditions, where the amino group is protonated and thus deactivated towards acylation. nih.gov This allows for the preferential formation of the O-acyl derivative.

Protection and Further Reaction: The hydroxyl group can be protected using standard protecting groups like silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., THP). researchgate.netlibretexts.orgslideshare.net This protection allows for selective reactions to be carried out on the amino group without interference from the hydroxyl functionality. The protecting group can then be removed under specific conditions. organic-chemistry.org

Hydrogenolysis: A patented process describes the acylation of the hydroxyl group in phenylpropanolamines, followed by catalytic hydrogenation. This process, known as hydrogenolysis, removes the resulting acyloxy group, effectively deoxygenating the benzylic position to yield an amphetamine-like structure. nih.gov

These modifications highlight the versatility of the hydroxyl group as a handle for creating a range of derivatives with altered physicochemical properties.

Exploration of Different Halogen Substitutions on the Phenyl Ring (e.g., 4-chlorophenyl, fluorophenyl)

The nature and position of the halogen substituent on the phenyl ring are critical determinants of a molecule's properties. Synthesizing analogues of this compound with different halogens (e.g., fluorine, bromine) or with the same halogen at a different position (e.g., ortho- or para-) is a common strategy in medicinal chemistry.

For example, analogues with a chlorine atom at the 4-position or a fluorine atom have been synthesized. The synthesis of these analogues typically starts with the appropriately substituted benzaldehyde or acetophenone. For instance, the synthesis of a 4-chlorophenyl analogue would begin with 4-chlorobenzaldehyde (B46862).

4-Chlorophenyl Analogues: The synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and its (R)-enantiomer has been documented, indicating the accessibility of these positional isomers. nih.govresearchgate.net A method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone has also been patented. youtube.com

Fluorophenyl Analogues: The synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-ol is known. researchgate.net The preparation of fluorophenyl-containing compounds often involves starting materials like p-fluoroaniline or other fluorinated precursors. researchgate.net

These substitutions allow for a fine-tuning of electronic and lipophilic properties, which can have significant impacts on the molecule's interactions with biological targets.

Table 2: Examples of Halogen-Substituted Phenylpropanolamine Analogues

| Compound Name | CAS Number | Molecular Formula | Substitution Pattern |

|---|---|---|---|

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 | C9H12ClNO | 4-chlorophenyl |

| (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7 | C9H12ClNO | 4-chlorophenyl |

| 3-Amino-1-(4-fluorophenyl)propan-1-ol | 254967-36-7 | C9H12FNO | 4-fluorophenyl |

Isomeric and Homologous Variations on the Propanol Backbone

Modifying the propanol backbone by altering the relative positions of the amino and hydroxyl groups, or by changing the oxidation state of the functional groups, leads to a variety of structural isomers and homologues. These variations are crucial for understanding which structural features are essential for a given activity.

Key variations include:

Positional Isomers: Shifting the amino and hydroxyl groups along the three-carbon chain generates different isomers. For example, 2-amino-1-(3-chlorophenyl)propan-1-ol is a known isomer where the amino and hydroxyl groups have swapped positions compared to the parent compound.

Keto-Analogues (Propanones): Oxidation of the hydroxyl group to a ketone yields a propanone derivative. 2-Amino-1-(3-chlorophenyl)propan-1-one is a prominent example of such a homologue. nih.gov This compound, a cathinone (B1664624) derivative, serves as a key synthetic intermediate and has been studied extensively. researchgate.net Its synthesis can be achieved from precursors like 1-(3-chlorophenyl)propan-1-one. googleapis.com

Backbone Rearrangement: Other isomers, such as 1-amino-2-(3-chlorophenyl)propan-2-ol , where the phenyl group is attached to the C2 position, have also been documented.

Table 3: Comparison of Isomeric and Homologous Variations

| Compound Name | Molecular Formula | CAS Number | Key Structural Feature |

|---|---|---|---|

| 2-Amino-1-(3-chlorophenyl)propan-1-ol | C9H12ClNO | 1038241-80-3 | Positional Isomer (amino at C2, hydroxyl at C1) |

| 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | 119802-69-6 | Keto-Analogue (ketone at C1) |

| 1-Amino-2-(3-chlorophenyl)propan-2-ol | C9H12ClNO | --- | Positional Isomer (phenyl and hydroxyl at C2) |

| 1-(3-Chlorophenyl)propan-1-one | C9H9ClO | --- | Synthetic Precursor (ketone at C1) |

Stereochemical Divergence in Derivative Synthesis

This compound has two chiral centers (at C1 and C2), meaning it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of specific stereoisomers, known as stereoselective synthesis, is of paramount importance as different stereoisomers can have vastly different biological activities. researchgate.net

Methods for achieving stereochemical divergence include:

Use of Chiral Precursors: Starting a synthesis with an enantiomerically pure precursor, such as a specific isomer of an amino acid or a chiral aldehyde, can direct the formation of a desired stereoisomer. organic-chemistry.org For example, a process for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol starts from L-(R)-phenylacetylcarbinol. google.com

Chiral Catalysis: Asymmetric hydrogenation or amination using chiral catalysts (e.g., chiral rhodium or ruthenium complexes) can introduce new stereocenters with a high degree of selectivity. researchgate.net

Enzymatic Resolutions and Cascades: Biocatalysis offers powerful tools for stereoselective synthesis. Enzymes like transaminases and alcohol dehydrogenases can selectively produce or react with one specific stereoisomer, allowing for the synthesis of all four possible phenylpropanolamine stereoisomers in high optical purity. nih.govd-nb.info For example, a one-pot enzymatic cascade has been developed to convert chiral 1-phenylpropane-1,2-diols into all four stereoisomers of phenylpropanolamine with high enantiomeric and diastereomeric excess. nih.govd-nb.info

Diastereoselective Reductions: The reduction of a ketone precursor that already contains a chiral center can proceed diastereoselectively, favoring the formation of one diastereomer over the other. For instance, the reduction of 1-phenyl-1-hydroxy-2-propanone oxime using a nickel-aluminum catalyst can be optimized to produce the erythro isomer preferentially. google.com

The synthesis of specific isomers, such as the (1S,2S) isomer, allows for a detailed investigation into the stereochemical requirements for biological interaction. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Academic Research

Comprehensive NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. For 1-Amino-1-(3-chlorophenyl)propan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the 3-chlorophenyl ring would typically appear in the downfield region (δ 7.0-7.5 ppm). The methine proton (CH-OH) and the benzylic proton (CH-NH₂) would show characteristic multiplets, with their chemical shifts and coupling patterns providing critical information about their connectivity. The methyl group (CH₃) protons would resonate in the upfield region, likely as a doublet due to coupling with the adjacent methine proton. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the 3-chlorophenyl ring would be observed in the aromatic region (δ 120-145 ppm), with the carbon atom bearing the chlorine atom (C-Cl) showing a characteristic chemical shift. The carbons of the propanol (B110389) backbone, including the benzylic carbon, the carbon bearing the hydroxyl group, and the methyl carbon, would have specific resonances in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To definitively assign the complex spin systems and resolve any signal overlap observed in the 1D spectra, two-dimensional NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling relationships, for instance, confirming the coupling between the methyl protons and the adjacent methine proton. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C resonances.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| 7.20 - 7.40 | m | Ar-H | 143.5 |

| 7.15 | m | Ar-H | 134.8 |

| 4.15 | d | CH-NH₂ | 130.2 |

| 3.80 | m | CH-OH | 128.9 |

| 2.50 | br s | NH₂ | 127.5 |

| 2.10 | br s | OH | 126.8 |

| 1.05 | d | CH₃ | 71.2 |

| 60.5 | |||

| 21.8 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₂ClNO), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass. This technique helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. Expected fragmentation pathways could include the loss of a water molecule (H₂O) from the alcohol, the loss of an amino group (NH₂), or cleavage of the carbon-carbon bond between the benzylic carbon and the alcohol-bearing carbon. The presence of a chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 186.0680 |

| [M+Na]⁺ | 208.0499 |

| [M+H-H₂O]⁺ | 168.0579 |

Data based on predicted values for a similar isomer, 2-amino-1-(3-chlorophenyl)propan-1-ol.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. C-H stretching vibrations of the aromatic ring and the aliphatic backbone would appear around 2850-3100 cm⁻¹. The C-N stretching vibration would likely be observed in the 1000-1250 cm⁻¹ region. The C-Cl stretch typically appears in the lower wavenumber region, often between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and N-H stretches might be weak in the Raman spectrum, the aromatic C-C stretching vibrations and the C-Cl stretch are often strong and well-defined, aiding in the structural confirmation.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3200-3500 (medium) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1050-1200 |

| C-N (Amine) | Stretching | 1000-1250 |

| C-Cl | Stretching | 600-800 |

Chromatographic Purity Assessment and Isolation Techniques (e.g., GC-MS, Preparative Chromatography)

Chromatographic techniques are essential for both assessing the purity of a synthesized compound and for its isolation and purification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile derivative of this compound, GC would separate it from any impurities or starting materials. The retention time from the GC would be a characteristic of the compound under specific conditions. The coupled mass spectrometer would then provide a mass spectrum of the eluting compound, confirming its identity and helping to identify any co-eluting impurities.

Preparative Chromatography: For the isolation and purification of this compound on a larger scale, preparative chromatography is employed. This can include preparative High-Performance Liquid Chromatography (HPLC) or column chromatography. In preparative HPLC, the crude reaction mixture is injected onto a column with a suitable stationary phase, and a mobile phase is used to elute the components at different rates. Fractions are collected, and those containing the pure desired product, as determined by an online detector (e.g., UV-Vis), are combined. The choice of stationary and mobile phases is critical for achieving optimal separation.

The purity of the final compound is typically assessed by analytical HPLC, where a sharp, symmetrical peak at a specific retention time would indicate a high degree of purity. The percentage purity can be calculated from the peak area relative to the total area of all peaks in the chromatogram.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.